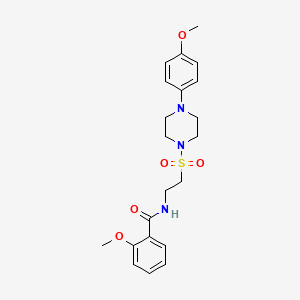

2-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Description

This compound is a benzamide derivative featuring a 2-methoxybenzamide core linked via a sulfonylethyl group to a 4-(4-methoxyphenyl)piperazine moiety. Its structure combines methoxy substituents on both the benzamide and piperazine rings, which may influence electronic properties, lipophilicity, and receptor interactions. Commercial availability of its hydrochloride salt (e.g., from Shanghai Kangxin Chemical and Moravek Biochemicals) underscores its relevance in pharmacological research .

Properties

IUPAC Name |

2-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5S/c1-28-18-9-7-17(8-10-18)23-12-14-24(15-13-23)30(26,27)16-11-22-21(25)19-5-3-4-6-20(19)29-2/h3-10H,11-16H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTRJUPGMBTWHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a sulfonyl chloride to introduce the sulfonyl group. The final step involves the coupling of the sulfonyl-ethyl intermediate with 2-methoxybenzamide under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is also common to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that derivatives of this compound exhibit significant antiviral activity against HIV. For instance, modifications to the amide bond have been shown to enhance metabolic stability and improve antiviral efficacy against both HIV-1 and HIV-2 strains . This positions the compound as a potential lead for developing new antiretroviral therapies.

Antidepressant Effects

The structural similarity of 2-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide to known antidepressants suggests it may possess mood-enhancing properties. Research into piperazine derivatives has revealed their potential in treating depression by modulating neurotransmitter systems .

Anticancer Activity

Studies have also explored the anticancer potential of compounds containing piperazine moieties. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. Consequently, this compound may be investigated further for its efficacy in cancer treatment .

Synthesis Approaches

The synthesis of 2-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Acylation Reactions: Utilizing sulfonyl chlorides and piperazine derivatives to form the core structure.

- Nucleophilic Substitution: Introducing methoxy groups through nucleophilic attack on activated aromatic systems.

- Hydrolysis and Cyclization: Modifying functional groups to enhance biological activity and stability.

Case Study 1: Antiviral Efficacy

A recent study demonstrated that modifications to the compound's structure led to improved binding affinity to viral proteins, enhancing its effectiveness as an antiviral agent against HIV. The study utilized molecular docking simulations alongside in vitro assays to validate these findings .

Case Study 2: Neuropharmacological Evaluation

Another research effort focused on evaluating the antidepressant-like effects of similar piperazine derivatives in animal models. Behavioral tests indicated significant improvements in depressive symptoms, suggesting that this class of compounds could be further explored for mental health applications .

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets. It has been shown to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action of certain stimulant drugs . This compound also acts as a nonselective serotonin receptor agonist, which contributes to its pharmacological effects . The pathways involved include the modulation of neurotransmitter levels and receptor activity, leading to changes in neuronal signaling and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Target Compound :

- Structure : 2-Methoxybenzamide + sulfonylethyl linker + 4-(4-methoxyphenyl)piperazine.

- Key Features : Dual methoxy groups (2- and 4-positions), sulfonyl linker.

Analog 1 : N-(2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3j)

- Structure : 4-(Thiophen-3-yl)benzamide + ethoxyethyl linker + 4-(4-methoxyphenyl)piperazine.

- Key Differences :

- Linker : Ethoxyethyl instead of sulfonylethyl.

- Benzamide Substituent : Thiophene at the 4-position vs. methoxy at the 2-position.

- Compound 3j showed moderate D3 receptor binding affinity, suggesting the sulfonyl linker in the target compound could offer improved pharmacokinetics .

Analog 2 : N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide

- Structure : 4-Nitrobenzamide + ethyl linker + 4-(2-methoxyphenyl)piperazine + pyridyl group.

- Key Differences :

- Substituents : Nitro (electron-withdrawing) vs. methoxy (electron-donating) on benzamide.

- Piperazine Substituent : 2-Methoxyphenyl vs. 4-methoxyphenyl.

- Additional Group : Pyridyl substituent enables hydrogen bonding.

- Implications : The nitro group may enhance reactivity but reduce bioavailability. The 2-methoxyphenyl piperazine in this analog vs. the 4-substituted variant in the target compound could lead to divergent receptor binding profiles due to steric effects .

Substituent Position Effects

- 4-Methoxy vs. 2-Methoxy on Piperazine: In compounds 3i (2-methoxyphenyl piperazine) and 3j (4-methoxyphenyl piperazine), the para-substituted 3j exhibited higher D3 receptor selectivity, suggesting that the target compound’s 4-methoxyphenyl group may optimize receptor interactions .

Linker Chemistry

The sulfonylethyl linker in the target compound may improve membrane permeability and reduce enzymatic degradation compared to ether or acetamide linkers .

Biological Activity

2-Methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, a compound featuring a piperazine moiety, has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by the following components:

- Benzamide Backbone : Provides a stable framework for biological activity.

- Piperazine Ring : Known for its role in various pharmacological agents.

- Methoxy Substituents : Enhance lipophilicity and potentially influence receptor interactions.

Chemical Formula : CHNOS

Pharmacological Profile

Research indicates that 2-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide exhibits significant activity against various biological targets. The compound has been evaluated for its efficacy in modulating receptor systems, particularly those involved in neurological and oncological pathways.

- Dopamine Receptor Activity :

- Antitumor Effects :

- Neuropharmacological Effects :

The mechanisms underlying the biological activities of 2-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide are multifaceted:

- Receptor Modulation : The compound acts primarily as a receptor antagonist or partial agonist at specific neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

- Inhibition of Tumor Growth : By targeting specific kinases or growth factors involved in tumor progression, the compound may disrupt cancer cell signaling, leading to reduced proliferation and increased apoptosis .

Case Studies

Several studies have investigated the efficacy of this compound and its derivatives:

- In Vitro Studies :

- Animal Models :

Data Summary

The following table summarizes key findings from various studies on the biological activity of 2-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide:

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, and how can yield and purity be optimized?

- Synthesis Steps :

- Step 1 : Nucleophilic substitution to introduce the piperazine-sulfonyl group to the ethylbenzamide backbone.

- Step 2 : Coupling of the methoxybenzamide moiety via amide bond formation under anhydrous conditions (e.g., Schlenk techniques) .

- Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to remove unreacted intermediates .

- Optimization :

- Control reaction temperature (60–80°C) and pH (neutral to slightly basic) to minimize side reactions .

- Use catalysts like K₂CO₃ in acetonitrile for efficient coupling .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (CDCl₃): Methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.8–7.5 ppm .

- ¹³C NMR: Carbonyl (C=O) signal at ~168 ppm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodology :

- Variation of Substituents : Synthesize analogs with modified methoxy groups (e.g., halogenation) or piperazine substitutions (e.g., fluorophenyl vs. methylpiperazinyl) .

- Biological Assays :

- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or serotonin receptors (5-HT₁A) via fluorescence polarization .

- Binding Affinity : Radioligand displacement assays (e.g., [³H]WAY-100635 for 5-HT₁A) .

- Data Interpretation : Correlate IC₅₀ values with electronic (Hammett σ) and steric (Taft Es) parameters of substituents .

Q. What strategies resolve contradictions in reported bioactivity data for similar benzamide derivatives?

- Case Example : Discrepancies in serotonin receptor binding affinity across analogs.

- Hypothesis Testing :

- Conformational Analysis : Use X-ray crystallography (e.g., P2₁/n space group, β=108.5°) to compare active vs. inactive conformers .

- Solubility Effects : Assess bioactivity in varying solvent systems (DMSO/PBS ratios) to rule out aggregation artifacts .

- Statistical Validation : Apply multivariate regression to isolate variables (e.g., lipophilicity vs. hydrogen bonding) .

Q. How can molecular docking predict the interaction of this compound with biological targets like 5-HT₁A receptors?

- Protocol :

- Protein Preparation : Retrieve 5-HT₁A receptor structure (PDB ID: 6WGT) and optimize protonation states at pH 7.4 .

- Docking Software : Use AutoDock Vina with Lamarckian GA parameters (exhaustiveness=200) .

- Key Interactions :

- Sulfonyl group hydrogen bonding with Ser158.

- Methoxyphenyl π-π stacking with Phe361 .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values .

Experimental Design Challenges

Q. What are the common pitfalls in synthesizing sulfonamide-linked benzamides, and how are they mitigated?

- Challenges :

- Low Yield : Due to steric hindrance at the sulfonamide linkage.

- Byproduct Formation : Hydrolysis of sulfonyl group under acidic conditions .

- Solutions :

- Use bulky bases (e.g., DIPEA) to enhance nucleophilicity of the sulfonamide nitrogen .

- Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can computational methods guide the optimization of pharmacokinetic properties (e.g., logP, BBB permeability)?

- Tools :

- logP Prediction : SwissADME or Molinspiration .

- Blood-Brain Barrier (BBB) Penetration : Use QSAR models based on polar surface area (<70 Ų) .

- Case Study : Adding a trifluoromethoxy group increases lipophilicity (logP from 2.1 to 3.4) but reduces aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.